![molecular formula C20H25ClN4O3S B2746108 2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide CAS No. 923201-12-1](/img/structure/B2746108.png)
2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C20H25ClN4O3S and its molecular weight is 436.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Enantiopure Imidazolines
A study outlines a novel procedure for the preparation of enantiopure 1,4-disubstituted 2-imidazolines. This method involves converting enantiopure beta-amino alcohols into N-hydroxyethylamides, which then undergo a series of reactions to yield N-chloroethylimidoyl chlorides. These intermediates are treated with amines and anilines to produce N-chloroethylamidines, which are converted into imidazolines upon workup with aqueous hydroxide. The process is noted for its simplicity, efficiency, and modular approach from readily available amino alcohols (Boland et al., 2002).
Antimicrobial Activity of Imidazole Derivatives
Another research focus is on the synthesis, spectroscopic characterization, and antimicrobial activity of new 2-substituted imidazole derivatives. This study involved the reaction of an imidazole-2-thione derivative with 2-chloro-N-p-tolylacetamide, leading to various compounds with significant in vitro antibacterial and antifungal activities against a range of pathogens. The structure of these newly synthesized compounds was confirmed by elemental analysis and spectra data, showcasing their potential as antimicrobial agents (Salman et al., 2015).
Synthesis of Antiangiogenic Agents
The metabolism of KR-31831, a novel antiangiogenic agent, in rats was studied using liquid chromatography-electrospray mass spectrometry. This research elucidates the in vitro and in vivo metabolic pathways of KR-31831, identifying three main metabolites and their formation processes. Understanding the metabolism of such compounds is crucial for developing effective antiangiogenic therapies for conditions like cancer (Kim et al., 2005).
Development of Anticonvulsant Agents
Research on azoles incorporating a sulfonamide moiety as anticonvulsant agents demonstrated the synthesis of various heterocyclic compounds. These compounds were evaluated for their anticonvulsant activity, with several showing promising results against picrotoxin-induced convulsions. This study highlights the potential therapeutic applications of these synthesized compounds in treating convulsive disorders (Farag et al., 2012).
properties
IUPAC Name |
2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-13-6-7-15(8-17(13)21)24-19(28)12-29-20-22-9-16(11-26)25(20)10-18(27)23-14-4-2-3-5-14/h6-9,14,26H,2-5,10-12H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQZHRONNPVTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Difluorophenyl)methyl]-3-methylurea](/img/structure/B2746027.png)
![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)
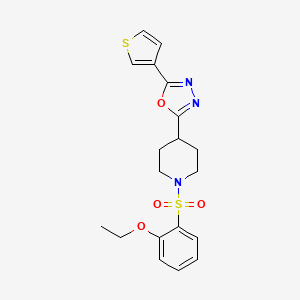
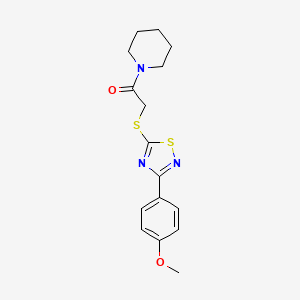
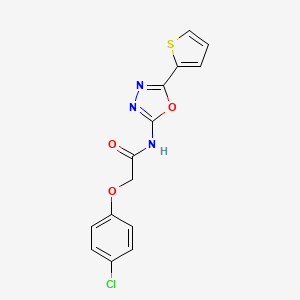
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)

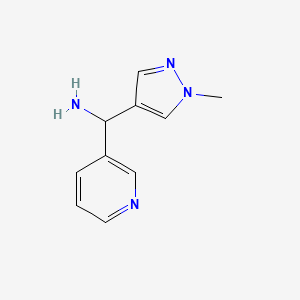
![2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2746041.png)

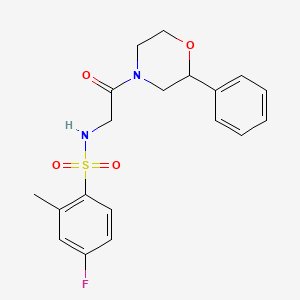
![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

![3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2746048.png)